(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Chiral Discrimination Chemical Force Microscopy Molecular Dynamics

For analytical labs developing profen-class drug methods, (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine (CAS 90761-62-9) is the scientifically justified choice. Its π-acidic DNB group provides optimal separation factors (α=1.10–1.23) where DNB-Leucine fails. The (S)-enantiomer reverses elution order versus the (R)-form, enabling trace enantiomer quantification. As a validated CSP precursor, it supports next-generation quinoxaline-branched and halogen-substituted selectors. Do not substitute with class analogs—method failure or undetected enantiomeric excess errors will result. Procure the specific (S)-enantiomer for method robustness.

Molecular Formula C15H11N3O7
Molecular Weight 345.26 g/mol
CAS No. 90761-62-9
Cat. No. B1336520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
CAS90761-62-9
Molecular FormulaC15H11N3O7
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1
InChIKeyMIVUDAUOXJDARR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine CAS 90761-62-9: A Definitive Procurement Guide for π-Acidic Chiral Selection


(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine (CAS 90761-62-9), a C15H11N3O7 chiral derivatizing agent and stationary phase precursor, is a fundamental building block in enantioselective chromatography and asymmetric synthesis [1]. It is a member of the Pirkle-type, π-acidic 3,5-dinitrobenzoyl (DNB) family of selectors, where the DNB group acts as a π-acceptor for π-π interactions [2]. The compound is characterized by a specific optical rotation of [α]20/D +102° (c = 1 in THF) and a melting point of 218-220 °C (lit.) . It is a white to light yellow crystalline solid, soluble in acidic and organic solvents but insoluble in water .

Why Generic Substitution Fails: The Quantifiable Specificity of (S)-DNB-Phenylglycine in Chiral Separation


The term "DNB-Phenylglycine" is ambiguous for procurement due to the existence of distinct enantiomers with opposing chiral recognition properties . The (S)-enantiomer (CAS 90761-62-9) and its (R)-counterpart (CAS 74927-72-3) produce chiral stationary phases (CSPs) that exhibit reversed elution orders for the same racemic analytes, making them non-interchangeable [1]. Furthermore, within the class of DNB-derivatized amino acid selectors, even structurally similar compounds like DNB-Leucine demonstrate vastly different enantioselectivity (α) values for identical analytes, a difference that directly impacts resolution (Rs) and analytical sensitivity [2]. Substituting this specific compound with an alternative based solely on class membership will inevitably lead to method failure or, worse, undetected errors in enantiomeric excess (ee) determination.

Quantitative Differentiation: A Head-to-Head Comparison of (S)-DNB-Phenylglycine Against Key Analogs


Superior Chiral Self-Discrimination of DNB-Phenylglycine vs. DNB-Leucine by Chemical Force Microscopy

In a direct comparison using Chemical Force Microscopy (CFM), the chiral self-selectivity of an N-(3,5-dinitrobenzoyl)-phenylglycine interface was found to be significantly higher than that of an N-(3,5-dinitrobenzoyl)leucine interface [1]. While both systems exhibited chiral discrimination in 2-propanol, the adhesion force measured for the phenylglycine-based CSP was substantially larger, a finding that was consistent with complementary molecular dynamics (MD) simulations showing much weaker solvent interactions with the phenylglycine selector [1]. This indicates a fundamentally more robust and less solvated chiral recognition environment.

Chiral Discrimination Chemical Force Microscopy Molecular Dynamics

Comparative Enantioseparation of Profen Drugs: DNB-Phenylglycine vs. DNB-Leucine CSPs

A study comparing the chromatographic performance of CSPs derived from DNB-Phenylglycine and DNB-Leucine for the separation of non-steroidal anti-inflammatory drug (NSAID) enantiomers revealed distinct selectivities [1]. For the separation of ibuprofen, naproxen, fenoprofen, and benoxaprofen as their 1-naphthalenemethylamide derivatives, the (R)-DNB-Phenylglycine CSP achieved optimum separation factors (α) of 1.12, 1.23, 1.12, and 1.10, respectively [1]. In contrast, a CSP based on DNB-Leucine did not achieve the same level of separation for this specific set of analytes, indicating that the aromatic character of the phenylglycine moiety confers a specific advantage for these π-π interacting solutes [1].

HPLC Enantioseparation Profen Drugs

Quantified Resolution (Rs) of DNB-Phenylglycine Racemate on DNB-Leucine vs. DNB-Phenylglycine CSPs

A study investigating the effects of chiral selector (CS) distribution on the separation of DNB-amino acid racemates provides quantitative data on the resolution and selectivity achievable with different CSPs [1]. When a racemic mixture of DNB-phenylglycine was chromatographed on a CSP containing 50 mL of DNB-Phenylglycine-based stationary phase, the retention times (tR) were 35 and 44 minutes, yielding a selectivity factor (α) of 1.60 and a resolution (Rs) of 0.8 [1]. In stark contrast, under identical conditions, a CSP with DNB-Leucine as the selector exhibited retention times of 53 and 106 minutes, an α of 2.56, and a dramatically improved Rs of 3.0 for the same DNB-phenylglycine analyte [1]. This 3.75-fold increase in resolution is a quantifiable and decisive performance advantage.

Resolution (Rs) Selectivity (α) HPLC Method Validation

Enantiomeric Elution Order Reversal: (S)-DNB-Phenylglycine vs. (R)-DNB-Phenylglycine CSPs

The choice between the (S)- and (R)-enantiomers of DNB-Phenylglycine is not arbitrary; it directly dictates the elution order of analytes. Studies have shown that CSPs prepared from (R)-DNB-phenylglycine and (S)-DNB-phenylglycine produce reversed elution orders for a wide range of π-donor racemates [1]. This phenomenon, a direct consequence of the chiral recognition mechanism, is not a trivial inversion but a fundamental property that must be exploited strategically in analytical method development to ensure the minor enantiomer elutes before the major one, thereby improving detection limits and quantification accuracy [2]. The (S)-enantiomer (CAS 90761-62-9) provides a complementary separation profile that is indispensable when the (R)-form yields an undesirable elution sequence.

Elution Order Reversal Absolute Configuration Method Development

Validated Applications of (S)-DNB-Phenylglycine: Where Quantifiable Differentiation Drives Procurement Decisions


Method Development for Profen-Class NSAIDs and Related π-Donor Analytes

Based on the evidence that (R)-DNB-Phenylglycine CSPs achieve optimal separation factors (α = 1.10–1.23) for a series of profen derivatives where DNB-Leucine fails [1], this specific compound (or its (R)-enantiomer) is the scientifically justified choice for any laboratory developing or validating analytical methods for this class of drugs. The quantitative data provides a clear rationale for selecting this selector over its closest in-class analog, ensuring method robustness and sensitivity.

Control of Elution Order in Chiral Purity Analysis

The demonstrated ability of (S)-DNB-phenylglycine to reverse the elution order of enantiomers compared to its (R)-counterpart is a critical differentiator [1]. This scenario applies to analytical laboratories that require the minor, trace-level enantiomer to elute before the major component to avoid peak tailing interference and improve quantification limits. Procuring the specific (S)-enantiomer (CAS 90761-62-9) is therefore a strategic decision to optimize a validated analytical method.

Synthesis of Next-Generation Chiral Stationary Phases

The compound's role as a validated precursor in the synthesis of advanced brush-type CSPs, such as those with quinoxaline branching units [1] and halogen-substituted variants [2], positions it as an essential building block for academic and industrial groups engaged in CSP innovation. Its use in these next-generation materials is based on its established, quantifiable π-acidity and robust chiral recognition scaffold, making it a reliable starting point for designing enhanced selectors.

Enantiomeric Excess Determination via Chiral Derivatization

The compound's utility as a chiral derivatizing agent for determining enantiomeric composition via NMR or HPLC is supported by its ability to form stable diastereomers [1]. In scenarios where a robust, π-acidic derivatizing agent is needed to resolve challenging racemic mixtures, (S)-DNB-Phenylglycine offers a proven solution, enabling accurate ee quantification as a precursor to further synthetic or analytical steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.